![molecular formula C20H18N2O B10907026 N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring attached to a carbohydrazide moiety, with a phenylpropan-2-ylidene group. Its structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide typically involves the condensation of naphthalene-1-carbohydrazide with an appropriate aldehyde or ketone. For instance, the reaction between naphthalene-1-carbohydrazide and 1-phenylpropan-2-one under acidic or basic conditions can yield the desired product . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(2E)-pentan-2-ylidene]naphthalene-1-carbohydrazide: Similar structure but with a different alkylidene group.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: Contains additional bromine and hydroxyl groups.
Uniqueness
N’-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide is unique due to its specific phenylpropan-2-ylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C20H18N2O |
---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[(E)-1-phenylpropan-2-ylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18N2O/c1-15(14-16-8-3-2-4-9-16)21-22-20(23)19-13-7-11-17-10-5-6-12-18(17)19/h2-13H,14H2,1H3,(H,22,23)/b21-15+ |
InChI-Schlüssel |
RBDHHIRSBXDVPH-RCCKNPSSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.